molecular formula C10H10ClN5OS B5697508 N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea

N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea

Cat. No. B5697508
M. Wt: 283.74 g/mol
InChI Key: VMEWXQSDKIPZOL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Clomazone, and it is a herbicide that is widely used in agriculture to control the growth of weeds. In addition to its herbicidal properties, Clomazone has also been found to possess other properties that make it useful in different scientific research applications.

Mechanism of Action

The mechanism of action of Clomazone involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. By inhibiting this enzyme, Clomazone disrupts the photosynthetic process in plants, leading to their death.
Biochemical and Physiological Effects
In addition to its herbicidal properties, Clomazone has also been found to possess other biochemical and physiological effects. Studies have shown that Clomazone can induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and the disruption of cellular homeostasis. Clomazone has also been found to affect the expression of genes related to stress response and defense mechanisms in plants.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Clomazone in lab experiments is its high specificity for PPO. This property makes it a useful tool for studying the role of this enzyme in various biological processes. However, the use of Clomazone in lab experiments is limited by its toxicity and potential environmental impact. Researchers must take appropriate safety precautions when handling Clomazone, and its use should be restricted to controlled environments.

Future Directions

There are several future directions for research on Clomazone. One possible direction is the development of new formulations of Clomazone that are more effective and environmentally friendly. Another direction is the study of the effects of Clomazone on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, researchers could investigate the potential use of Clomazone in other fields, such as medicine and biotechnology.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-4H-1,2,4-triazol-4-ylthiourea, or Clomazone, is a chemical compound with significant potential for use in various scientific research applications. Its herbicidal properties, mechanism of action, and biochemical and physiological effects make it a valuable tool for studying plant biology and improving agricultural practices. However, its use in lab experiments is limited by its toxicity and potential environmental impact, and further research is needed to develop safer and more effective formulations of this compound.

Synthesis Methods

The synthesis of Clomazone involves the reaction of 5-chloro-2-methoxyaniline with thiourea and sodium hydroxide in the presence of 1,2,4-triazole. The reaction results in the formation of Clomazone as a white crystalline solid with a melting point of 96-98°C.

Scientific Research Applications

Clomazone has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of Clomazone is in the field of agriculture. As a herbicide, Clomazone has been found to be highly effective in controlling the growth of a wide range of weeds, including grasses, broadleaf weeds, and sedges. This property makes Clomazone an essential tool for farmers and agricultural researchers who are looking for ways to improve crop yields and reduce the use of harmful chemicals.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5OS/c1-17-9-3-2-7(11)4-8(9)14-10(18)15-16-5-12-13-6-16/h2-6H,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEWXQSDKIPZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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